molecular formula C8H9FN2O2 B8714500 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No.: B8714500
M. Wt: 184.17 g/mol
InChI Key: OSMYOADKQWQBQT-UHFFFAOYSA-N
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Description

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a methyloxy group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-fluoropyridine-2-carboxylic acid as the primary starting material.

    Formation of Carboxamide: The carboxylic acid group is converted to a carboxamide group through a reaction with methylamine and methanol under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under optimized temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 6-Fluoro-2-pyridinecarboxylic acid.

    Reduction: Formation of 6-Fluoro-N-methyl-2-pyridinecarboxamide.

    Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.

Scientific Research Applications

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-pyridinecarboxamide: Lacks the N-methyl and N-methyloxy groups.

    N-Methyl-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyloxy group.

    N-Methyloxy-2-pyridinecarboxamide: Lacks the fluorine atom and N-methyl group.

Uniqueness

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of all three functional groups (fluorine, N-methyl, and N-methyloxy) on the pyridinecarboxamide scaffold. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3

InChI Key

OSMYOADKQWQBQT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC(=CC=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled mixture of 6-fluoro picolinic acid (1.19 g, 8.43 mmol), N,O-dimethylhydroxylamine (860 mg, 8.82 mmol) and Et3N (3.27 mL, 23.52 mmol) in CH2Cl2 (10 mL) was added 1-propane phosphonic acid cyclic anhydride (4.49 mL, 7.05 mmol; 50 wt % solution in EtOAc) dropwise and stirred at room temperature for 3 h. The reaction mixture was filtered, washed with CH2Cl2 (2×10 mL), evaporated to dryness, and subjected to column chromatography (SiO2, 40% EtOAc-hexanes) to obtain 6-fluoro-pyridine-2-carboxylic acid methoxy-methyl-amide (1.19 g) in 73% yield. ESMS m/z (relative intensity): 185 (M+H)+ (100).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.49 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add N-methylmorpholine (6 mL, 52 mmol) and isobutylchloroformate (3.5 mL, 26.9 mmol) to a solution of 6-fluoropyridine-2-carboxylic acid (3.8 g, 26.9 mmol) in methylene chloride at 0° C. After 15 minutes add O,N-dimethylhydroxylamine hydrochloride (2.6 g, 26.9 mmol) and N-methylmorpholine (3 mL, 26.9 mmol). Stir the reaction at 0° C. for 15 minutes and then room temperature for 17 hours. Dilute the reaction with methylene chloride and wash sequentially with water (1×50 mL), 10% aqueous citric acid (1×50 mL), brine (1×50 mL), saturated aqueous sodium bicarbonate (1×50 mL), and brine (1×50 mL). Dry the resulting organic solution with Na2SO4, filter, and purify by flash column chromatography (Silica Gel, 20% acetone/hexanes) to provide the title compound 0.97 g (18% from 2-fluoro-5-methylpyridine) as a clear, yellow oil.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
18%

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